2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S/c16-13-4-1-2-6-15(13)23(20,21)18-7-8-19-11-12(10-17-19)14-5-3-9-22-14/h1-6,9-11,18H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPSMPFJOWTBDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the fluoro group: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amines or reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its functional groups allow for various chemical transformations, making it useful in developing new synthetic routes.
Biology
Biological Activity : The compound has shown promise as an enzyme inhibitor due to the presence of the sulfonamide group. Research indicates that it can interact with specific biological targets, potentially modulating their activity.
Antimicrobial Activity : Studies have demonstrated that derivatives containing pyrazole and furan rings exhibit significant antibacterial and antifungal activities. For example:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This Compound | S. aureus | < 10 |
| Similar Pyrazole Derivative | E. coli | 5 - 20 |
Medicine
The compound is being investigated for its potential therapeutic effects in treating various diseases:
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating chronic inflammatory conditions.
- Anticancer Potential : Preliminary studies indicate cytotoxic effects on various cancer cell lines, including breast cancer and melanoma cells. The compound's IC50 values suggest significant inhibition of cell proliferation.
Case Studies
Recent research highlights the compound's potential across different biological applications:
- Antimicrobial Studies : A study evaluated the effectiveness of this compound against various bacterial strains. Results indicated substantial antibacterial activity, making it a candidate for antimicrobial therapies.
- Anti-inflammatory Research : In vitro studies demonstrated that the compound could reduce inflammation markers in cellular models, indicating its potential for treating inflammatory diseases.
- Cancer Research : Investigations into the cytotoxic effects revealed that the compound inhibited growth in multiple cancer cell lines, warranting further exploration in anticancer drug development.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Electron Effects
- The furan-2-yl group contributes π-π stacking interactions but may reduce metabolic stability compared to saturated rings .
- Trifluoromethoxy () and trifluoromethyl () substituents are strongly electron-withdrawing, lowering pKa and improving membrane permeability. However, they may increase off-target interactions due to hydrophobicity .
Heterocyclic Diversity
- Pyrazolo[3,4-d]pyrimidine () and pyridazinyl () systems expand aromatic surfaces, favoring interactions with ATP-binding pockets in kinases or nucleic acids .
- Furan-2-yl (target) vs. pyridinyl () : Furan’s oxygen atom offers hydrogen-bond acceptors, while pyridinyl’s nitrogen enables metal coordination or base-pairing .
Biological Activity
2-Fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a fluoro-substituted benzene ring, a furan ring, and a pyrazole moiety. This compound's potential biological activities, particularly as an enzyme inhibitor and its interactions with various biological targets, make it a subject of interest for further research.
Chemical Structure and Properties
The molecular formula for 2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is , with a molecular weight of 299.30 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors, potentially inhibiting their functions. The sulfonamide group suggests that it may act as an enzyme inhibitor, possibly affecting pathways involved in inflammation or microbial resistance. The presence of the furan and pyrazole rings enhances its pharmacological profile by providing additional sites for interaction with biological targets .
Antimicrobial Activity
Research indicates that derivatives of compounds containing pyrazole and furan rings exhibit significant antibacterial and antifungal activities. For instance, studies have shown that similar compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often in the low micromolar range .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 2-Fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide | S. aureus | < 10 |
| Similar Pyrazole Derivative | E. coli | 5 - 20 |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties, particularly through its effects on cyclooxygenase (COX) enzymes. In vitro studies have reported IC50 values indicating significant inhibition of COX-1 and COX-2 activities, suggesting potential applications in treating inflammatory conditions .
Case Studies
A notable study investigated the anti-inflammatory effects of various pyrazole derivatives, including 2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide). The results indicated that compounds with similar structures displayed promising anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac .
Pharmacological Profile
The pharmacological profile of 2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide includes:
- Antibacterial Activity : Effective against various bacterial strains.
- Anti-inflammatory Effects : Significant inhibition of COX enzymes.
- Potential as an Enzyme Inhibitor : Interaction with key biological pathways.
Q & A
Basic Research Question
- X-ray crystallography : Resolves 3D structure, including fluorine and sulfonamide orientations (e.g., SHELXL software for refinement) .
- NMR spectroscopy : -NMR confirms fluorine position ( to -120 ppm), while -NMR identifies pyrazole (δ 7.5–8.5 ppm) and furan protons (δ 6.0–7.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] = 406.12 Da) and fragmentation patterns .
How can computational modeling predict the compound’s binding interactions with biological targets?
Advanced Research Question
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2), highlighting hydrogen bonds between the sulfonamide group and Arg120/His90 residues .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, evaluating RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Pharmacophore mapping : Identifies critical motifs (e.g., fluorophenyl for lipophilicity, pyrazole for π-π stacking) .
How should researchers address contradictory bioactivity data across studies?
Advanced Research Question
Contradictions may arise from:
- Assay variability : Validate results using orthogonal methods (e.g., cell viability assays + enzymatic inhibition tests) .
- Impurity profiles : Reanalyze batches via HPLC-MS to rule out by-products (e.g., des-fluoro analogs) .
- Cell-line specificity : Test across multiple models (e.g., HeLa vs. MCF-7 for anticancer activity) .
What methodologies elucidate the compound’s mechanism of action in pharmacological contexts?
Basic Research Question
- Enzyme inhibition assays : Measure IC against COX-2 (fluorometric assays) and compare to celecoxib derivatives .
- Receptor binding studies : Radiolabeled ligand displacement (e.g., -LPS for TLR4 antagonism) .
- Metabolic profiling : LC-MS/MS identifies metabolites (e.g., hydroxylated furan) in microsomal incubations .
How can stability studies under varying conditions inform formulation strategies?
Advanced Research Question
- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC for degradation products (e.g., sulfonic acid formation) .
- pH stability : Assess solubility and degradation in buffers (pH 1–10). The compound is stable at pH 6–8 but hydrolyzes in acidic conditions .
- Excipient compatibility : Screen with lactose, PVP, and magnesium stearate using DSC to detect interactions .
How can structure-activity relationship (SAR) studies guide functional group modifications?
Advanced Research Question
- Fluorine substitution : Replace 2-fluoro with Cl or CF to enhance COX-2 selectivity (e.g., 2-CF improves IC by 5-fold) .
- Pyrazole optimization : Introduce methyl groups at C3/C5 to boost metabolic stability (t increased from 2.1 to 4.7 h in rat plasma) .
- Sulfonamide linker : Replace ethyl with propyl to reduce renal clearance (CL from 12 to 6 mL/min/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
